An In-Depth Technical Guide to Methyl 5-bromo-2-ethylbenzoate
An In-Depth Technical Guide to Methyl 5-bromo-2-ethylbenzoate
This guide provides a comprehensive technical overview of Methyl 5-bromo-2-ethylbenzoate (CAS No. 439937-54-9), a key chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into its physicochemical properties, logical synthesis strategies, characterization, and its strategic applications as a versatile building block in modern synthetic chemistry.
Introduction and Strategic Importance
Methyl 5-bromo-2-ethylbenzoate is a substituted aromatic compound featuring a bromine atom and an ethyl group on the benzene ring, with a methyl ester functional group. This specific arrangement of functional groups makes it a valuable intermediate in organic synthesis. The bromine atom serves as a versatile synthetic handle for introducing further complexity through various cross-coupling reactions, while the ethyl and methyl ester groups modulate the electronic properties and steric environment of the molecule.
Its classification as a "Protein Degrader Building Block" by some suppliers suggests its potential utility in the synthesis of heterobifunctional molecules like PROTACs (Proteolysis Targeting Chimeras), a cutting-edge area in drug discovery aimed at targeted protein degradation.[1] While direct applications in marketed drugs are not yet prominent, its structural motif is analogous to intermediates used in the synthesis of significant pharmaceutical agents. For instance, the closely related compound, 5-bromo-2-methylbenzoic acid, is a known precursor in the synthesis of canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor for treating type 2 diabetes.[2] This highlights the potential of the 5-bromo-2-alkylbenzoic acid scaffold in developing new therapeutic agents.
Physicochemical and Computed Properties
A clear understanding of a compound's properties is fundamental to its application. The key characteristics of Methyl 5-bromo-2-ethylbenzoate are summarized below.
| Property | Value | Source |
| CAS Number | 439937-54-9 | [1][3][4] |
| Molecular Formula | C₁₀H₁₁BrO₂ | [1][3][5] |
| Molecular Weight | 243.10 g/mol | [3][5] |
| IUPAC Name | methyl 5-bromo-2-ethylbenzoate | [5] |
| Synonyms | Benzoic acid, 5-bromo-2-ethyl-, methyl ester | [3][5] |
| Typical Purity | ≥98% | [1][3] |
| Storage Conditions | Store at room temperature | [1][3] |
| XLogP3 (Computed) | 3.3 | [5] |
| Topological Polar Surface Area | 26.3 Ų | [3][5] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Hydrogen Bond Donors | 0 | [3] |
| Rotatable Bonds | 2 | [3] |
Synthesis Strategy: Fischer-Speier Esterification
While multiple synthetic routes can be envisioned, a robust and scalable method for preparing Methyl 5-bromo-2-ethylbenzoate is the Fischer-Speier esterification of its corresponding carboxylic acid, 5-bromo-2-ethylbenzoic acid. This acid-catalyzed reaction is a cornerstone of organic synthesis, valued for its reliability and use of readily available reagents.
The causality behind this choice is clear: the reaction proceeds by protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon towards nucleophilic attack by methanol. Using methanol as the solvent ensures a large molar excess, driving the equilibrium towards the formation of the methyl ester product, in accordance with Le Châtelier's principle.
Experimental Protocol
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Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromo-2-ethylbenzoic acid (1.0 eq).
-
Reagent Addition: Add anhydrous methanol (10-20 eq, serving as both reactant and solvent).
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Catalysis: While stirring, carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise. The addition is exothermic and should be done cautiously.
-
Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Workup - Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice-cold water. This will precipitate the crude ester and dilute the acid.
-
Workup - Neutralization: Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases. This step removes the acid catalyst and any unreacted carboxylic acid.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Workup - Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual salts and water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: If necessary, purify the crude ester by silica gel column chromatography to obtain Methyl 5-bromo-2-ethylbenzoate of high purity.
Caption: Fischer Esterification workflow for Methyl 5-bromo-2-ethylbenzoate.
Spectroscopic Characterization Profile (Expected)
| Technique | Expected Data |
| ¹H NMR | δ (ppm): ~7.8-7.2 (3H, m, Ar-H), 3.85 (3H, s, -OCH₃), 2.8 (2H, q, -CH₂CH₃), 1.2 (3H, t, -CH₂CH₃). The aromatic protons will show splitting patterns consistent with a 1,2,4-trisubstituted ring. |
| ¹³C NMR | δ (ppm): ~168 (C=O), ~140-120 (6C, Ar-C, including C-Br), ~52 (-OCH₃), ~25 (-CH₂CH₃), ~15 (-CH₂CH₃). |
| Mass Spec (EI) | m/z: Molecular ion peaks at 242/244 corresponding to the ⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio, which is a characteristic signature for a monobrominated compound. |
| IR Spectroscopy | ν (cm⁻¹): ~1720 (strong, C=O stretch of ester), ~3000-2850 (C-H aliphatic stretch), ~1600-1450 (C=C aromatic stretch), ~1250 (C-O stretch), ~600-500 (C-Br stretch). |
Applications in Advanced Synthesis
The true value of Methyl 5-bromo-2-ethylbenzoate lies in its capacity as a versatile building block. The bromine atom is the key to its utility, providing a reactive site for forming new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions: This is the most significant application area. The C-Br bond can readily participate in reactions such as:
-
Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.
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Heck Coupling: Reaction with alkenes to form substituted styrenes.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.
-
Buchwald-Hartwig Amination: Reaction with amines to form N-aryl products.
These reactions are fundamental in pharmaceutical chemistry for assembling complex molecular architectures from simpler precursors.[7][8] The ability to selectively functionalize the bromine position allows for the late-stage introduction of diverse chemical groups, which is a powerful strategy in lead optimization during drug discovery.
Caption: Schematic of a Suzuki coupling reaction using the title compound.
Safety and Handling
As with any laboratory chemical, proper safety protocols must be observed. Based on data for structurally similar compounds, the following precautions are advised:[6][9]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.
-
First Aid: In case of skin contact, wash thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms persist.
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use for complete and detailed safety information.
Conclusion
Methyl 5-bromo-2-ethylbenzoate is more than just a chemical on a supplier's list; it is a strategically designed intermediate offering significant potential for innovation in pharmaceutical and materials science. Its combination of a reactive bromine handle and modulating alkyl/ester groups provides chemists with a reliable and versatile tool for constructing complex molecules. Understanding its properties, synthesis, and reactive potential is key to unlocking its full utility in research and development.
References
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Oakwood Chemical. Methyl 5-bromo-2-ethylbenzoate, min 98%, 100 mg. [Link]
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Sunway Pharm Ltd. Methyl 5-bromo-2-ethylbenzoate - CAS:439937-54-9. [Link]
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PubChem. Methyl 5-bromo-2-ethylbenzoate | C10H11BrO2 | CID 44226584. [Link]
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PubChem. Methyl 5-bromo-2-methylbenzoate | C9H9BrO2 | CID 316201. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Precision of Methyl 5-bromo-2-iodobenzoate in Pharmaceutical Synthesis Pathways. [Link]
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Quora. What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale?. [Link]
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MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]
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